Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. The structure can often be found in chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from other substances. This information can be found in the methods section of scientific papers .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances and the conditions required for these reactions .Physical and Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, and reactivity with other substances. These properties can often be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Organic Intermediates: Studies have explored the synthesis of various thiophene derivatives, including methods for creating diethyl 5-ethyl-2,3-pyridinedicarboxylate, highlighting their importance in dye, medicine, and pesticide applications due to their significant biological activity (Hunsheng & Heng, 2014).
- Herbicidal Activity: Research on the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines using related sulfur-containing compounds demonstrated potent herbicidal activity against monocotyledonous and dicotyledonous plants, suggesting potential for development as herbicides (Lingyun Xiao, Ke Li, & De-Qing Shi, 2008).
- Antiproliferative Activity: A study on diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate (3TM) indicated its antiproliferative activity against human colon and breast cancer cells, presenting a novel avenue for cancer treatment research (Tayebeh Baghipour et al., 2011).
Potential Biological Activities
- Potential HIV-1 Protease Inhibitor: A novel compound synthesized from related thiophene derivatives was investigated for its nonlinear optical properties and as a potential inhibitor for HIV-1 protease, illustrating the diverse applications of thiophene derivatives in medicinal chemistry and drug development (A. Pekparlak et al., 2020).
- Antitumor and Anti-Influenza Virus Agents: Research into diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives showcased promising antitumor and antiviral activities, highlighting the potential for these compounds to serve as lead compounds in drug discovery and development for cancer and influenza treatment (Khurshed Bozorov et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
diethyl 3-methyl-5-methylsulfanylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S2/c1-5-15-10(13)8-7(3)9(11(14)16-6-2)18-12(8)17-4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDYZCSCCEVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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